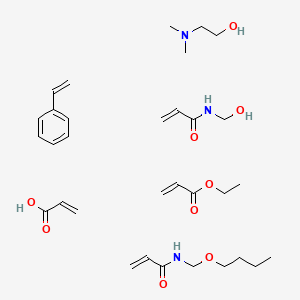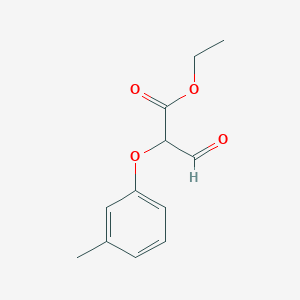
Ethyl 2-(3-methylphenoxy)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-methylphenoxy)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-methylphenoxy moiety and a 3-oxopropanoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methylphenoxy)-3-oxopropanoate can be achieved through several methods. One common approach involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . In this case, the starting materials would include 3-methylphenol and ethyl 3-bromopropanoate, which react under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl 2-(3-methylphenoxy)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
科学的研究の応用
Ethyl 2-(3-methylphenoxy)-3-oxopropanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-(3-methylphenoxy)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
Ethyl 2-(4-methylphenoxy)-3-oxopropanoate: Similar structure but with a different position of the methyl group.
Ethyl 2-(2-methylphenoxy)-3-oxopropanoate: Another positional isomer with the methyl group at the ortho position.
Ethyl 2-(3-chlorophenoxy)-3-oxopropanoate: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
Ethyl 2-(3-methylphenoxy)-3-oxopropanoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the 3-methylphenoxy group can affect the compound’s steric and electronic properties, making it distinct from its isomers and analogs.
特性
CAS番号 |
66047-02-7 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
ethyl 2-(3-methylphenoxy)-3-oxopropanoate |
InChI |
InChI=1S/C12H14O4/c1-3-15-12(14)11(8-13)16-10-6-4-5-9(2)7-10/h4-8,11H,3H2,1-2H3 |
InChIキー |
XLALJSVTLORLGR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C=O)OC1=CC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


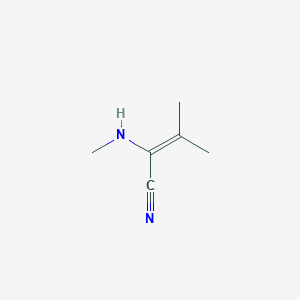
![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)
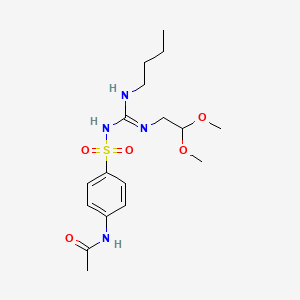
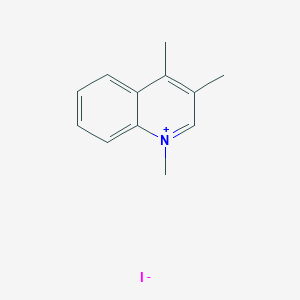

![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
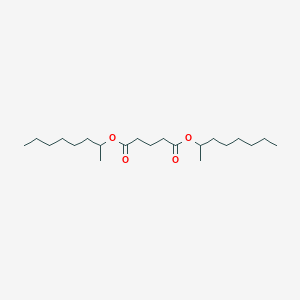
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
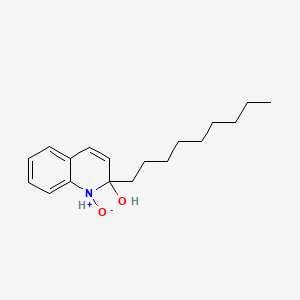


![2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14462201.png)

